5-[(diethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
5-(diethylaminomethyl)-1-ethylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4/c1-4-13(5-2)8-9-7-10(11)12-14(9)6-3/h7H,4-6,8H2,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPGUPQTRNTJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(diethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-3-aminopyrazole with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 1-ethyl-3-aminopyrazole and diethylamine.
Catalyst: A suitable catalyst such as palladium or platinum.
Reaction Conditions: The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atm.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced techniques such as automated reactors and in-line monitoring systems are employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(diethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution: Various halogenating agents or nucleophiles; reactions are conducted under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-[(diethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine as an anticancer agent. Pyrazole derivatives are known for their ability to inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.
Case Study: Anticancer Efficacy
A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to this compound exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) was reported as high as 86.61% for certain derivatives .
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| This compound | SNB-19 | 86.61% |
| Similar Derivative | OVCAR-8 | 85.26% |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity, making it a candidate for further development in treating infections. Pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data:
The Minimum Inhibitory Concentration (MIC) values for certain pyrazole derivatives indicate potent activity against various pathogens.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 12 | Mycobacterium smegmatis |
| N-benzyl derivative | 52.63 | HEK293T cell line |
Proteomics and Enzyme Inhibition
In biological research, the compound is utilized to study protein interactions and functions. Its ability to bind to specific enzymes allows researchers to explore its role in modulating biochemical pathways.
Example of Application:
Research has indicated that pyrazole derivatives can act as inhibitors of prostaglandin D synthase, which plays a critical role in inflammatory responses. The binding interactions have been characterized using molecular docking studies, providing insights into their inhibitory mechanisms .
Synthesis of Novel Materials
The unique chemical properties of this compound make it a valuable building block in synthesizing more complex materials. Its application in developing new polymers and composites is being explored.
Synthesis Route:
The synthesis typically involves the reaction of diethylamine with appropriate pyrazole precursors, followed by alkylation steps to yield the final product .
Mechanism of Action
The mechanism of action of 5-[(diethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 5-[(diethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine and its analogues:
Substituent Effects on Physicochemical Properties
- Solubility and Polarity: The diethylamino group in the main compound improves lipophilicity, whereas pyridinyl (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) introduces polar π-systems, enhancing water solubility .
- Basicity and Reactivity: The pKa of this compound (8.80 ± 0.50) suggests moderate basicity, suitable for protonation in acidic environments. In contrast, compounds with mixed alkylamino groups (e.g., ethyl(methyl)amino) may exhibit tunable basicity for specific catalytic applications .
- Steric and Electronic Effects: Bulky substituents like phenyl (5-amino-3-methyl-1-phenylpyrazole) introduce steric hindrance, reducing reaction rates in nucleophilic substitutions . Electron-withdrawing groups (e.g., chlorothiophene) decrease electron density on the pyrazole ring, altering reactivity in electrophilic aromatic substitution .
Research Findings and Challenges
- Crystallography : Tools like SHELX and ORTEP () enable precise determination of hydrogen-bonding patterns (e.g., graph set analysis in ), critical for understanding packing efficiency and stability .
- Data Gaps: Predicted properties (e.g., boiling points) require experimental validation. Limited bioactivity data for the main compound necessitates further pharmacological profiling.
Biological Activity
5-[(diethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound has a molecular formula of CHN and features a pyrazole ring substituted with a diethylamino group. Its unique structure contributes to its varied biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The diethylamino group enhances its binding affinity to various enzymes and receptors, which may modulate signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, demonstrating notable inhibition:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Antiviral Activity
In vitro studies have shown that this compound possesses antiviral activity against certain viruses. For instance, it has been tested against the influenza virus, where it demonstrated a reduction in viral replication by approximately 60% at a concentration of 10 µM. This suggests potential for further development as an antiviral therapeutic .
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. It was found to induce apoptosis in human cancer cells (e.g., A549 lung cancer cells) with an IC value of 12 µM. The mechanism appears to involve the activation of caspase pathways and inhibition of cell cycle progression .
Study on Antimicrobial Efficacy
A comprehensive study conducted by Datar et al. assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to standard antibiotics against resistant strains .
Study on Anticancer Activity
In a separate investigation, the compound was tested on multiple human cancer cell lines. The results indicated that it not only inhibited cell growth but also significantly increased apoptosis markers compared to untreated controls. This study supports the potential application of this compound in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for 5-[(diethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves alkylation and substitution reactions. A common approach is reacting 1-ethyl-1H-pyrazol-3-amine with diethylamino methyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate) in polar solvents like DMF or THF. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 amine:alkylating agent) are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Q. How does the solubility profile of this compound influence experimental design in biological assays?
The compound is sparingly soluble in water but dissolves in DMSO, methanol, or DCM. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO) to avoid solvent toxicity. Solubility data should be confirmed via nephelometry under physiological pH (7.4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?
- Comparative Synthesis : Modify substituents (e.g., replace diethylamino with dimethylamino or morpholino groups) and assess activity changes.
- Biological Testing : Use enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies (radioligand displacement).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins like GPCRs or kinases .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Compare data across publications, focusing on variables like cell line (HEK293 vs. HeLa) or compound purity (≥95% by HPLC).
- Orthogonal Validation : Confirm activity via multiple methods (e.g., Western blot and ELISA for protein inhibition) .
Q. How can reaction pathways be analyzed to address low yields in large-scale synthesis?
- Mechanistic Studies : Use -labeling or in situ IR to track intermediates.
- Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., over-alkylated species).
- Process Optimization : Switch to flow chemistry for better heat/mass transfer or use phase-transfer catalysts .
Q. What methodologies are used to study interactions with biological targets, such as enzymes or receptors?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes for mechanistic insights .
Critical Considerations for Researchers
- Purity Standards : Use HPLC (≥95% purity) to ensure reproducibility in biological assays .
- Crystallography : Collaborate with facilities for structural validation, as pyrazole derivatives often form polymorphs .
- Toxicity Screening : Include hepatocyte viability assays (e.g., HepG2 cells) early in drug development pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
